![molecular formula C7H13NO3 B12410346 2-Methylbutyrylglycine-d2](/img/structure/B12410346.png)
2-Methylbutyrylglycine-d2
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Overview
Description
2-Methylbutyrylglycine-d2 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is an acyl glycine, which is a minor metabolite of fatty acids. It is often used in research settings to study metabolic pathways and enzyme deficiencies, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency .
Preparation Methods
The synthesis of 2-Methylbutyrylglycine-d2 typically involves the incorporation of deuterium into the molecular structure of 2-Methylbutyrylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .
Chemical Reactions Analysis
2-Methylbutyrylglycine-d2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Methylbutyrylglycine-d2 is primarily used in scientific research to study metabolic disorders, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency. It serves as a biomarker for diagnosing and monitoring these conditions. Additionally, it is used in studies of fatty acid metabolism and enzyme activity. In the field of chemistry, it is used as a reference standard for mass spectrometry and other analytical techniques .
Mechanism of Action
The mechanism of action of 2-Methylbutyrylglycine-d2 involves its role as a substrate for enzymes involved in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. In cases of short/branched-chain acyl-CoA dehydrogenase deficiency, the accumulation of this compound can be observed due to the impaired breakdown of isoleucine and valine .
Comparison with Similar Compounds
2-Methylbutyrylglycine-d2 is similar to other acyl glycines, such as N-(2-Methylbutyryl)glycine and N-sec-Valerylglycine. its deuterium labeling makes it unique and particularly useful for research applications that require isotopic labeling. This labeling allows for more precise tracking and analysis in metabolic studies .
Biological Activity
2-Methylbutyrylglycine-d2 is a deuterated form of 2-methylbutyrylglycine, an acyl glycine that plays a significant role in human metabolism. It is primarily involved in the degradation pathway of the amino acid L-isoleucine and is produced through the action of glycine N-acyltransferase. This compound's biological activity is crucial for understanding certain metabolic disorders, particularly those related to fatty acid metabolism.
Chemical and Biological Properties
- Chemical Formula : C7H13NO3
- Molecular Weight : 157.18 g/mol
- CAS Number : 193872
2-Methylbutyrylglycine is classified as an N-acylglycine, which are metabolites formed from the conjugation of acyl-CoA with glycine. This process is catalyzed by glycine N-acyltransferase (EC 2.3.1.13), facilitating the detoxification of fatty acids and other metabolites in the human body .
Biological Activity
The biological activity of this compound has been linked to several metabolic pathways and disorders:
- Metabolic Disorders : Elevated levels of 2-methylbutyrylglycine are associated with short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a rare autosomal recessive disorder. This condition results from mutations in the SBCAD gene, leading to an accumulation of 2-methylbutyryl-CoA and increased urinary excretion of its glycine conjugate .
- Clinical Implications : The measurement of 2-methylbutyrylglycine in urine can serve as a biomarker for diagnosing metabolic disorders, particularly those involving mitochondrial fatty acid beta-oxidation. For example, it is notably elevated in patients with propionic acidemia and glutaric aciduria II .
Case Studies
-
SBCADD Case Study :
- A four-year-old boy diagnosed with SBCADD exhibited increased urinary excretion of 2-methylbutyrylglycine. Genetic testing revealed mutations in the SBCAD gene, correlating with his developmental delays and autism spectrum disorder .
- Psychometric assessments indicated moderate mental retardation, highlighting the clinical significance of monitoring this metabolite in affected individuals.
- Dietary Interventions :
Research Findings
Recent studies have explored the implications of altered N-acylglycines in metabolic conditions:
- Diabetes Research : A study involving db/db mice demonstrated significant differences in N-acylglycines, including 2-methylbutyrylglycine levels, between diabetic and control groups. The findings suggest that disturbances in these metabolites may indicate dysfunctions in fatty acid metabolism related to type 2 diabetes mellitus (T2DM) .
- Detoxification Mechanisms : N-acyl glycines, including 2-methylbutyrylglycine, are critical for detoxifying excess fatty acids. Their excretion via urine serves as a mechanism to eliminate free fatty acids, which can contribute to insulin resistance if accumulated .
Data Table
Parameter | Value |
---|---|
Chemical Name | This compound |
Molecular Formula | C7H13NO3 |
Molecular Weight | 157.18 g/mol |
CAS Number | 193872 |
Associated Disorders | SBCADD, Propionic Acidemia |
Enzyme Involved | Glycine N-acyltransferase |
Gene Name | GLYATL2 |
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i4D2 |
InChI Key |
HOACIBQKYRHBOW-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C(C)CC |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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